molecular formula C5H8N2O4S B12332846 4-Aminopyridine-3-sulfonic acid monohydrate

4-Aminopyridine-3-sulfonic acid monohydrate

Cat. No.: B12332846
M. Wt: 192.20 g/mol
InChI Key: IEWUAABSJBFTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The compound 4-aminopyridine-3-sulfonic acid monohydrate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. The numbering of the pyridine ring begins at the nitrogen atom, proceeding clockwise. Substituents are assigned positions based on this numbering: an amino group (-NH₂) occupies position 4, and a sulfonic acid group (-SO₃H) is located at position 3. The monohydrate designation indicates the presence of one water molecule per formula unit in the crystalline structure.

This nomenclature distinguishes the compound from related derivatives, such as 4-aminopyridine-3-sulfonamide, which replaces the sulfonic acid group with a sulfonamide moiety. The inclusion of "monohydrate" explicitly defines the hydration state, a critical factor in crystallographic and stability studies.

Molecular Formula and Structural Representation

The molecular formula of 4-aminopyridine-3-sulfonic acid monohydrate is C₅H₆N₂O₃S·H₂O , corresponding to a molecular weight of 174.18 g/mol. The structural formula (Figure 1) illustrates the pyridine ring with substituents at positions 3 and 4. The sulfonic acid group (-SO₃H) contributes to the compound’s polarity and acidity, while the amino group (-NH₂) introduces basicity and hydrogen-bonding potential.

Table 1: Molecular Formula and Key Descriptors

Property Value
Molecular formula C₅H₆N₂O₃S·H₂O
Molecular weight 174.18 g/mol
SMILES notation O=S(C1=C(N)C=CN=C1)(O)=O·H₂O
CAS Registry Number 29452-57-1

The SMILES notation encodes the connectivity of atoms, emphasizing the sulfonic acid group’s bonding to the pyridine ring and the water of crystallization. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would further resolve stereoelectronic effects, though such data are not explicitly provided in the available sources.

Hydration State and Crystallographic Characteristics

The monohydrate designation signifies that one water molecule is incorporated into the crystal lattice per molecule of 4-aminopyridine-3-sulfonic acid. Hydration profoundly influences the compound’s physical properties, including solubility, thermal stability, and crystal packing. In sulfonic acid derivatives, water molecules often participate in hydrogen-bonding networks with acidic protons (e.g., -SO₃H) and basic sites (e.g., -NH₂ or pyridyl nitrogen).

While detailed crystallographic parameters (e.g., space group, unit cell dimensions) are not explicitly reported in the provided sources, analogous sulfonic acid hydrates exhibit common motifs. For example, in sulfasalazine derivatives, hydrogen bonds between sulfonyl oxygen atoms and water molecules create extended R₂²(8) motifs, stabilizing the lattice. Similar interactions likely occur in 4-aminopyridine-3-sulfonic acid monohydrate, with the water molecule bridging sulfonic acid and amino groups.

Table 2: Hypothetical Crystallographic Features

Feature Expected Characteristics
Hydrogen-bond donors 3 (-SO₃H, -NH₂, H₂O)
Hydrogen-bond acceptors 4 (sulfonyl O, pyridyl N)
Predicted motif R₂²(8) or R₂²(7)

The compound’s synthesis via a two-step process—oxidation of orthoformate followed by reductive amination—suggests that crystallization occurs under aqueous or protic conditions, favoring hydrate formation. Thermogravimetric analysis (TGA) would likely reveal a mass loss step corresponding to water release, confirming the monohydrate stoichiometry.

Properties

Molecular Formula

C5H8N2O4S

Molecular Weight

192.20 g/mol

IUPAC Name

4-aminopyridine-3-sulfonic acid;hydrate

InChI

InChI=1S/C5H6N2O3S.H2O/c6-4-1-2-7-3-5(4)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);1H2

InChI Key

IEWUAABSJBFTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)O.O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloroethane or chlorobenzene at temperatures between 80°C and 120°C. A molar ratio of 1:1.2 (4-aminopyridine to ClSO₃H) ensures complete conversion while minimizing polysulfonation by-products. Post-reaction, the mixture is quenched with ice-cold water to precipitate the sulfonic acid, which is then recrystallized from ethanol-water (3:1 v/v) to obtain the monohydrate form.

Critical Parameters :

  • Temperature Control : Excess heat promotes side reactions, such as oxidation of the amino group.
  • Solvent Choice : Polar aprotic solvents enhance sulfonic acid stability during isolation.

An alternative route involves diazotation of 3-aminopyridine followed by sulfonic acid group introduction. This method is advantageous for substrates sensitive to direct sulfonation.

Diazotation Step

3-Aminopyridine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt intermediate. The transient diazo group is highly reactive, enabling subsequent sulfonation.

Sulfonation and Hydrolysis

The diazonium salt is reacted with sodium sulfite (Na₂SO₃) under acidic conditions (pH 2–3) to yield 3-sulfonic acid pyridine. Hydrolysis of the intermediate with dilute sulfuric acid (10% v/v) at 60°C produces the final compound.

Yield Optimization :

  • pH Adjustment : Maintaining pH < 3 during sulfonation prevents premature decomposition of the diazo intermediate.
  • Reaction Time : Limited to 2 hours to avoid side reactions like desulfonation.

Multi-Step Synthesis from 4-Pyridinecarbonitrile

A patent-pending one-pot synthesis starts with 4-pyridinecarbonitrile, which undergoes sequential oxidation and sulfonation.

Oxidation to 4-Aminopyridine

4-Pyridinecarbonitrile is oxidized using sodium hypochlorite (NaClO) in aqueous sodium hydroxide (NaOH) at 40–80°C. The reaction is monitored via HPLC to ensure complete conversion to 4-aminopyridine.

Sulfonation and Crystallization

The crude 4-aminopyridine is sulfonated with fuming sulfuric acid (20% SO₃) at 100°C, followed by crystallization from acetone to isolate the monohydrate.

Industrial Scalability :

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic sulfonation.
  • Purity Control : Final recrystallization achieves >99% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Preparation Methods

Method Reagents Temperature Range Yield Purity
Direct Sulfonation ClSO₃H, dichloroethane 80–120°C 75–85% 95–98%
Diazotation-Sulfonation NaNO₂, Na₂SO₃, HCl 0–60°C 60–70% 90–92%
Multi-Step Synthesis NaClO, fuming H₂SO₄, NaOH 40–100°C 80–88% 99%+

Key Findings :

  • Direct Sulfonation offers the highest yield but requires rigorous temperature control to prevent degradation.
  • Diazotation-Sulfonation is suitable for lab-scale synthesis but suffers from lower yields due to intermediate instability.
  • Multi-Step Synthesis achieves pharmaceutical-grade purity, making it ideal for industrial production despite higher complexity.

Challenges and Mitigation Strategies

By-Product Formation

Polysulfonation and oxidative by-products are common in direct sulfonation. These are minimized by:

  • Using stoichiometric ClSO₃H.
  • Incorporating molecular sieves to absorb excess sulfonating agents.

Crystallization Optimization

The monohydrate form is hygroscopic, necessitating:

  • Rapid cooling during crystallization to prevent hydrate polymorphism.
  • Storage in desiccators with silica gel to maintain stability.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Neurological Disorders

4-Aminopyridine-3-sulfonic acid monohydrate is primarily recognized for its role in managing symptoms associated with multiple sclerosis (MS) and spinal cord injuries (SCI). The compound acts as a potassium channel blocker, which can enhance the conduction of action potentials in demyelinated nerves.

  • Multiple Sclerosis : Clinical studies have shown that the administration of 4-aminopyridine can significantly improve walking capacity in MS patients. A systematic review indicated that approximately 40% of patients experienced a 25% increase in walking speed after treatment . The drug also aids in improving muscle strength and visual function .
  • Spinal Cord Injury : Research has demonstrated that long-term administration of 4-aminopyridine can lead to improvements in sensory and motor functions among individuals with SCI. A study involving 21 patients showed significant increases in composite motor and sensory scores after three months of treatment . Additionally, pulmonary function tests indicated improvements in forced vital capacity and expiratory volume .

1.2 Reversal of Neurotoxic Effects

The compound has been investigated for its potential to reverse the effects of neurotoxins such as tetrodotoxin. Animal studies have shown that 4-aminopyridine can restore neuromuscular function after exposure to these toxins, although its effectiveness in humans remains to be fully established .

Mechanistic Insights

The mechanism by which 4-aminopyridine exerts its effects involves the blockade of voltage-gated potassium channels, particularly those belonging to the Kv1 family. This blockade prolongs action potentials, thereby facilitating increased neurotransmitter release at neuromuscular junctions . The following table summarizes key findings related to the pharmacodynamics of 4-aminopyridine:

Study Condition Outcome Dosage
Sherratt et al., 1980Demyelinated rat nerve fibersProlonged action potentialsNot specified
Bostock et al., 1981Spinal roots of ratsIncreased peak amplitudesNot specified
Clinical Trial (2013)Multiple Sclerosis25% increase in walking speedVaried (10-25 mg)

Safety and Toxicity

While 4-aminopyridine is generally well-tolerated, there are documented cases of toxicity, particularly at high doses. Overdose incidents have resulted in symptoms such as seizures and cardiac arrhythmias . A case series highlighted three patients who experienced seizure activity following overdose, underscoring the need for careful dosage management .

Case Studies

Several case studies provide insights into the efficacy and safety profile of 4-aminopyridine:

  • Multiple Sclerosis Case Study : A clinical trial involving MS patients revealed that 80% experienced significant improvements in mobility when treated with 4-aminopyridine over an extended period .
  • Spinal Cord Injury Case Study : In a randomized controlled trial, patients receiving high doses of 4-aminopyridine exhibited marked improvements in both motor function and spasticity reduction after three months of treatment .

Comparison with Similar Compounds

3-Aminopyridinium 4-Hydroxy-3-iodo-naphthalene-1-sulfonate Dihydrate

  • Molecular Formula : C₅H₇N₂⁺·C₁₀H₆IO₄S⁻·2H₂O
  • Molecular Weight : 480.27 g/mol .
  • Crystal Structure: Monoclinic (P21/n), with an infinite 3D framework stabilized by O—H⋯O and N—H⋯O bonds. The iodine-substituted naphthalene sulfonate anion introduces steric bulk and electronic effects, altering solubility and thermal stability compared to the simpler 4-aminopyridine derivative .
  • Key Differences: Higher molecular weight due to iodine and naphthalene groups. Enhanced hydrogen bonding complexity with additional water molecules (dihydrate vs. monohydrate). Potential applications in materials science due to iodine’s heavy atom effect, which may influence luminescence or catalytic properties .

p-Toluenesulfonic Acid Monohydrate

  • Molecular Formula : C₇H₈O₃S·H₂O
  • Molecular Weight : 190.20 g/mol .
  • Physical Properties: White crystalline powder, widely used as a strong acid catalyst. Simpler hydrogen bonding (primarily O—H⋯O).

Methyl-Substituted Pyridine Sulfonic Acids

  • Examples: 4-Methylpyridine-3-sulfonic acid (CAS 4808-71-3), 6-Aminopyridine-3-sulfonic acid (CAS 16250-08-1) .
  • Structural Differences: Methyl or amino substituents at different positions modify electronic properties and hydrogen bonding capacity. 6-Aminopyridine-3-sulfonic acid has a lower similarity index (0.92) compared to the target compound, indicating reduced structural overlap .

Comparative Data Table

Property 4-Aminopyridine-3-sulfonic Acid Monohydrate 3-Aminopyridinium Iodonaphthalene Sulfonate Dihydrate p-Toluenesulfonic Acid Monohydrate
Molecular Formula C₅H₆N₂O₃S·H₂O C₅H₇N₂⁺·C₁₀H₆IO₄S⁻·2H₂O C₇H₈O₃S·H₂O
Molecular Weight (g/mol) 192.19 480.27 190.20
Crystal System Orthorhombic (Pnma) Monoclinic (P21/n) Not reported
Hydrogen Bond Network 3D via N–H⋯O, O–H⋯O 3D with additional O–H⋯I interactions 1D/2D O–H⋯O networks
Synthesis 4-Aminopyridine + oleum 3-Aminopyridine + iodonaphthalene sulfonic acid Sulfonation of toluene
Applications Zwitterionic catalysts, pharmaceuticals Materials science, heavy-atom studies Industrial acid catalysis

Research Findings and Implications

  • Zwitterionic Behavior: The amino and sulfonate groups in 4-aminopyridine-3-sulfonic acid monohydrate enable unique solubility and stability in aqueous environments, making it suitable for drug delivery systems .
  • Thermal Stability : The iodonaphthalene derivative’s higher molecular weight and iodine content may improve thermal stability, though this comes at the cost of synthetic complexity .
  • Commercial Viability: 4-Aminopyridine-3-sulfonic acid monohydrate is listed as discontinued in some catalogs (), suggesting challenges in large-scale production compared to p-toluenesulfonic acid .

Biological Activity

4-Aminopyridine-3-sulfonic acid monohydrate (APSA) is a chemical compound recognized for its significant biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of 4-aminopyridine-3-sulfonic acid monohydrate is C5H6N2O3SC_5H_6N_2O_3S, with a molar mass of approximately 192.20 g/mol. It typically exists as a monohydrate, indicating one molecule of water associated with each molecule of the compound. The melting point is around 320°C, and it exhibits notable solubility in water, which facilitates its use in various biochemical applications.

APSA acts primarily as a potassium channel blocker , enhancing neurotransmission by preventing the efflux of potassium ions during neuronal action potentials. This mechanism increases neuronal excitability and has implications for treating neurological disorders such as multiple sclerosis (MS) and spinal cord injuries .

Table 1: Comparison of Biological Activity with Other Compounds

Compound NameMechanism of ActionTherapeutic Potential
4-AminopyridinePotassium channel blockadeMS, spinal cord injuries
3-AminopyridineLess effective potassium blockadeLimited neuropharmacological effects
4-SulfamoylphenylalanineAntibiotic propertiesAntibacterial applications
2-Aminobenzenesulfonic acidDifferent biological activityVaries widely across different strains

The unique combination of functional groups in APSA allows it to effectively block potassium channels, distinguishing it from other aminopyridines and sulfonamides.

Biological Activity and Research Findings

Research has demonstrated that APSA's ability to inhibit potassium channels can enhance synaptic transmission, which may have therapeutic implications for conditions like myasthenia gravis . Furthermore, studies have indicated that APSA interacts with various neurotransmitter systems, potentially improving nerve conduction in patients with demyelinating diseases .

Case Studies

  • Neurodegenerative Diseases : A study aimed at synthesizing new peptide derivatives of APSA found that these derivatives exhibited significantly lower toxicity compared to traditional 4-aminopyridine. The acute toxicity was reduced by approximately 150 times, making these new compounds promising candidates for treating Alzheimer's disease (AD) and MS without the high toxicity associated with their parent compound .
  • Potassium Channel Inhibition : In vitro studies have shown that APSA effectively enhances neurotransmitter release in neuronal cultures. This effect was attributed to its role in blocking potassium channels, leading to prolonged depolarization and increased calcium influx into neurons .

Toxicity and Safety Profile

While APSA shows significant therapeutic potential, its safety profile is critical for clinical application. The acute toxicity studies conducted on various derivatives indicate that while traditional forms may pose risks, modifications can lead to safer alternatives with similar efficacy .

Q & A

Q. What are the established methods for synthesizing 4-aminopyridine-3-sulfonic acid monohydrate, and what purity considerations are critical?

The compound is synthesized by reacting 4-aminopyridine with oleum (fuming sulfuric acid), yielding a hydrated zwitterionic structure. The reaction typically proceeds under controlled stoichiometric conditions to avoid over-sulfonation. Post-synthesis, crystallization in aqueous or ethanol solutions is employed to isolate the monohydrate form. Purity (>95%) is validated via HPLC, with storage at -20°C to prevent decomposition .

Q. How is the crystal structure of 4-aminopyridine-3-sulfonic acid monohydrate characterized, and what key structural features are observed?

Single-crystal X-ray diffraction (SCXRD) reveals an orthorhombic lattice (space group Pnma) with two zwitterionic formula units and water molecules in the asymmetric unit. Key features include a three-dimensional hydrogen-bonded network via N–H⋯O and O–H⋯O interactions. The sulfonate group and pyridinium moiety lie on mirror planes, with lattice parameters a = 31.67 Å, b = 6.58 Å, and c = 7.32 Å .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Avoid contact with acids, strong oxidizers, and anhydrides due to reactive sulfonic groups. Use minimal quantities, store in sealed containers at -20°C, and never dispose via drains. Personal protective equipment (PPE) including gloves and goggles is mandatory. Contingency plans for spills should include neutralization with bicarbonate .

Q. Which analytical techniques are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity analysis (>95%). Thermogravimetric analysis (TGA) confirms monohydrate stability by quantifying water loss (~9.4% mass loss at 100–150°C). FT-IR spectroscopy identifies characteristic sulfonate (1180–1120 cm⁻¹) and amine (3350–3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure inform supramolecular design?

The zwitterion forms infinite chains via N2–H2B⋯O1 (2.85 Å) and O1W–H1W⋯O4 (2.68 Å) interactions. These motifs enable the design of coordination polymers or proton-conductive materials. Computational modeling (e.g., DFT) can predict network stability under varying humidity, validated by SCXRD at different temperatures .

Q. What computational approaches resolve discrepancies in hydrogen atom positioning during refinement?

Disordered hydrogen atoms (e.g., H4 in sulfonate groups) are modeled using ab initio molecular dynamics or maximum entropy methods. Difference Fourier maps and restraints (e.g., DFIX in SHELXL) improve accuracy. Cross-validation with neutron diffraction or NMR solid-state data is advised .

Q. How does the compound’s zwitterionic nature influence its solubility and reactivity in aqueous media?

The sulfonate group enhances water solubility (~50 mg/mL at 25°C), while the protonated amine increases stability in acidic conditions. Reactivity studies (e.g., pH-dependent NMR) show reversible protonation at the pyridine nitrogen (pKa ~3.2). This behavior is critical for designing pH-responsive drug delivery systems .

Q. What strategies address contradictions in CCN (cloud condensation nuclei) activity data for analogous sulfonic acids?

Discrepancies in activation diameters (e.g., oxalacetic vs. succinic acid) arise from hygroscopicity and surface tension effects. Controlled humidity tandem differential mobility analysis (H-TDMA) and Köhler theory modeling reconcile these differences. For 4-aminopyridine-3-sulfonic acid, similar methods can quantify its atmospheric aerosol potential .

Q. How can this compound serve as a precursor in synthesizing pharmacologically active derivatives?

The sulfonate group enables nucleophilic substitution (e.g., with alkyl halides) to generate sulfonamides or esters. For example, coupling with acetyl chloride yields acetylated derivatives with enhanced blood-brain barrier penetration. In vitro assays (e.g., cholinesterase inhibition) guide structure-activity optimization .

Q. What role does the compound play in designing metal-organic frameworks (MOFs)?

The sulfonate and amine groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Solvothermal synthesis with metal salts produces MOFs with tunable porosity. Gas adsorption studies (BET analysis) and catalytic activity (e.g., oxidation of alcohols) validate framework utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.